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REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].[F:12][C:13]1[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:6][S:19]([C:16]2[CH:17]=[CH:18][C:13]([F:12])=[CH:14][CH:15]=2)(=[O:21])=[O:20])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]
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Name
|
|
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Quantity
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1.01 g
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Type
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reactant
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|
Smiles
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COC=1C=C(N)C=CC1OC
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Name
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|
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Quantity
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1.5 g
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Type
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reactant
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|
Smiles
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FC1=CC=C(C=C1)S(=O)(=O)Cl
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Name
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|
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Quantity
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10 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Type
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CUSTOM
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Details
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The reaction was stirred overnight
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Rate
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UNSPECIFIED
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RPM
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0
|
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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|
Details
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The reaction was quenched with 1N HClaq
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Type
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WASH
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Details
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(20 ml) and washed with ethyl acetate(3×20 ml)
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Type
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FILTRATION
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Details
|
dried(sodium sulfate), solids filtered off
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Type
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CONCENTRATION
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|
Details
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concentrated
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Reaction Time |
8 (± 8) h |
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Name
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|
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Type
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product
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Smiles
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COC=1C=C(C=CC1OC)NS(=O)(=O)C1=CC=C(C=C1)F
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Source
|
Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |